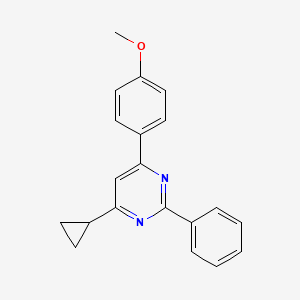
2-Ethyl-6-(4-methylphenyl)-3-(4-chlorophenylamino)-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-6-(4-methylphenyl)-3-(4-chlorophenylamino)-pyridine (2E6M3CPA) is an organic compound that has been studied extensively in the scientific research community due to its unique properties. It is a member of the pyridine family and is used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as an inhibitor of enzymes.
Scientific Research Applications
2-Ethyl-6-(4-methylphenyl)-3-(4-chlorophenylamino)-pyridine has been used in a wide variety of scientific research applications, including as a reagent in organic synthesis, a catalyst in chemical reactions, and an inhibitor of enzymes. It has also been used to study the structure and function of proteins, as well as to study the biochemical and physiological effects of drugs.
Mechanism of Action
2-Ethyl-6-(4-methylphenyl)-3-(4-chlorophenylamino)-pyridine acts as an inhibitor of enzymes by binding to the active site of the enzyme and preventing the enzyme from catalyzing its reaction. It has also been shown to interact with proteins and other molecules, which can affect the structure and function of the proteins and molecules.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to act as an inhibitor of enzymes, which can affect the rate of biochemical reactions. It has also been shown to interact with proteins and other molecules, which can affect the structure and function of the proteins and molecules. In addition, this compound has been shown to have anti-inflammatory and antifungal properties, as well as to have a protective effect against oxidative stress.
Advantages and Limitations for Lab Experiments
2-Ethyl-6-(4-methylphenyl)-3-(4-chlorophenylamino)-pyridine has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable and non-toxic. However, it does have some limitations. It is not soluble in water, making it difficult to use in aqueous solutions. In addition, it is not very soluble in organic solvents, making it difficult to use in organic reactions.
Future Directions
There are a number of potential future directions for research on 2-Ethyl-6-(4-methylphenyl)-3-(4-chlorophenylamino)-pyridine. One potential direction is to further study the biochemical and physiological effects of this compound, as well as its interactions with proteins and other molecules. Another potential direction is to develop new synthesis methods for this compound that are more efficient and cost-effective. Additionally, research could be conducted to explore the potential uses of this compound in drug development, as well as its potential applications in other areas of science and technology.
Synthesis Methods
2-Ethyl-6-(4-methylphenyl)-3-(4-chlorophenylamino)-pyridine is synthesized using a two-step process. The first step involves the condensation of 2-ethyl-6-methylphenol with 4-chloro-3-nitrophenol in an aqueous solution of sodium hydroxide. This reaction produces 2-ethyl-6-methyl-3-nitrophenol, which is then reacted with pyridine in an aqueous solution of sodium hydroxide to produce this compound.
properties
IUPAC Name |
N-(4-chlorophenyl)-2-ethyl-6-(4-methylphenyl)pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2/c1-3-18-20(22-17-10-8-16(21)9-11-17)13-12-19(23-18)15-6-4-14(2)5-7-15/h4-13,22H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNPAXVOEYEJDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=N1)C2=CC=C(C=C2)C)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














